molecular formula C8H12O B2470599 Tricyclo[3.2.1.0(2,4)]octan-6-OL CAS No. 32986-43-9

Tricyclo[3.2.1.0(2,4)]octan-6-OL

Cat. No. B2470599
CAS RN: 32986-43-9
M. Wt: 124.183
InChI Key: ALGYNBXGDXXSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[3.2.1.0(2,4)]octan-6-OL is a chemical compound with the linear formula C8H12O . It has a molecular weight of 124.184 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Properties

  • Tricyclo[3.2.1.0(2,4)]octan-6-OL and its derivatives are used in various synthetic processes. For instance, tricyclo[3.3.0.0(3,7)]octane-2,4-dione and related compounds have been synthesized, involving key steps such as a Paterno-Buchi reaction and oxetane splitting. These processes are critical in exploring the structural and electronic properties of these compounds (Gleiter et al., 1998).

Chemical Reactions and Mechanisms

  • The compound and its related structures are used to study various chemical reactions and mechanisms. For instance, in research involving 1,2-bridged tricyclic cyclopropenes, tricyclo[3.2.1.0(2,4)]octa-2(4),6-diene was synthesized and analyzed for its reaction properties, including Diels-Alder reactions (Lee et al., 1997).

Molecular Structure Analysis

  • Studies on molecules like this compound often involve detailed molecular structure analysis. For example, research on the structure of endo-tricyclo[3,3,0,0(2,8)]octan-4-ol provided insights into its hydrogenolysis process and molecular conformation, contributing to a deeper understanding of its chemical behavior (Buckeridge et al., 1975).

Computational Chemistry Studies

  • Computational methods are used to explore the properties of this compound and its related compounds. For example, hybrid density functional theory calculations have been used to study the aromatic nature of cations and carbenes in related tricyclooctane structures (Freeman & Dacres, 2003).

Insights into Chemical Stability and Reactivity

  • Research on this compound derivatives contributes to understanding their stability and reactivity under various conditions. Studies on solvolysis, rearrangements, and reaction kinetics are part of this research, offering valuable insights into the behavior of these compounds in different chemical environments (Paquette et al., 1974).

Application in Natural Product Synthesis

  • The structural features of this compound are relevant in the synthesis of natural products and derivatives. For instance, its framework is employed in synthesizing compounds like lignans and neolignans, which are significant in various biological contexts (Li et al., 2005).

Safety and Hazards

Sigma-Aldrich provides Tricyclo[3.2.1.0(2,4)]octan-6-OL to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

tricyclo[3.2.1.02,4]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-2-4-1-7(8)6-3-5(4)6/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYNBXGDXXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.